A-D-altro-3-Heptulofuranose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: A-D-altro-3-Heptulofuranose is typically extracted from natural sources, specifically the rhizomes of Actinidia kolomikta . The extraction process involves isolating the compound from the plant material using various solvents and purification techniques .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to its extraction from natural sources for research purposes .
Chemical Reactions Analysis
Types of Reactions: A-D-altro-3-Heptulofuranose can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
A-D-altro-3-Heptulofuranose has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some notable applications include:
Anti-inflammatory Research: Due to its anti-inflammatory properties, this compound is studied for its potential therapeutic effects in treating inflammatory diseases.
Biochemical Studies: The compound is used in various biochemical assays to understand its interactions with different enzymes and proteins.
Pharmacological Research: Researchers investigate its potential as a lead compound for developing new drugs.
Mechanism of Action
Comparison with Similar Compounds
D-altrofurano-heptulose-3: Another compound isolated from the same plant, Actinidia kolomikta.
Other Heptulofuranoses: Compounds with similar structures but different functional groups or stereochemistry.
Uniqueness: A-D-altro-3-Heptulofuranose stands out due to its specific anti-inflammatory properties and its natural occurrence in Actinidia kolomikta . Its unique structure and biological activity make it a valuable compound for scientific research .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-(hydroxymethyl)oxolane-2,3,4-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3-5(11)6(12)7(13,14-3)4(10)2-9/h3-6,8-13H,1-2H2/t3-,4-,5-,6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQDEHXIGIPNHO-GKHCUFPYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(C(CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@](O1)([C@@H](CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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